molecular formula C15H10O5 B12323799 9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI)

9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI)

Cat. No.: B12323799
M. Wt: 274.26 g/mol
InChI Key: HXSVPCDJOCNHLN-QFFDRWTDSA-N
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Description

9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI) is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of deuterium atoms at positions 1, 3, 6, and 8, and hydroxyl groups at positions 2, 4, and 5, along with a methyl group at position 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI) typically involves the following steps:

    Starting Material: The synthesis begins with anthracene, which undergoes oxidation to form anthraquinone.

    Hydroxylation: The hydroxyl groups are introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Methylation: The methyl group is introduced using methylating agents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Formation of more oxidized quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of anthraquinone-based therapeutics.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methyl groups play a crucial role in its binding affinity and specificity. The compound can undergo redox reactions, influencing cellular oxidative stress pathways and potentially leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: The parent compound without deuterium and additional functional groups.

    1,4-Dihydroxy-9,10-anthracenedione: A derivative with hydroxyl groups at positions 1 and 4.

    2-Methyl-9,10-anthracenedione: A derivative with a methyl group at position 2.

Uniqueness

9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI) is unique due to the presence of deuterium atoms, which can influence its chemical stability and reaction kinetics. The combination of hydroxyl and methyl groups further enhances its versatility in various applications.

Properties

Molecular Formula

C15H10O5

Molecular Weight

274.26 g/mol

IUPAC Name

2,4,5,7-tetradeuterio-3,8,9-trihydroxy-6-methylanthracene-1,10-dione

InChI

InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-17,20H,1H3/i2D,3D,4D,5D

InChI Key

HXSVPCDJOCNHLN-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1C(=O)C3=C(C(=C(C(=O)C3=C2O)[2H])O)[2H])O)[2H])C

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=CC(=CC3=O)O)C2=O)O

Origin of Product

United States

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